molecular formula C11H13ClN2S2 B1429524 2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride CAS No. 1420850-00-5

2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride

Cat. No.: B1429524
CAS No.: 1420850-00-5
M. Wt: 272.8 g/mol
InChI Key: WBEPTXODXIIRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride (CAS 1420850-00-5) is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery applications. This compound features a benzothiazole core, a privileged structure in pharmaceutical development known for its diverse biological activities . The integration of the pyrrolidine-thioether side chain enhances the molecular diversity and drug-like properties of this heterocyclic system, making it a valuable synthon for constructing novel bioactive molecules . The benzothiazole nucleus is a key pharmacophore in numerous therapeutic agents and investigational compounds due to its ability to interact with various biological targets . Researchers are exploring thiazole-containing compounds across a broad spectrum of applications, including as potential anticonvulsants , anti-tubercular agents , anticancer therapeutics , and modulators of nuclear receptors like RORγt for inflammatory and autoimmune diseases . The structural configuration of this compound, with its specific substitution pattern, provides researchers with a versatile building block for library synthesis, structure-activity relationship (SAR) studies, and lead optimization campaigns aimed at developing new treatments for resistant cancers, neurological disorders, and infectious diseases . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-pyrrolidin-3-ylsulfanyl-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S2.ClH/c1-2-4-10-9(3-1)13-11(15-10)14-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEPTXODXIIRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1SC2=NC3=CC=CC=C3S2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride is a compound of increasing interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety linked to a pyrrolidine group via a thioether bond. This structural configuration is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that 2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride exhibits various biological activities, including:

  • Anticancer Activity : Demonstrated cytotoxic effects against several cancer cell lines.
  • Anticonvulsant Properties : Shown to possess anticonvulsant activity in animal models.
  • Antimicrobial Effects : Exhibited inhibitory activity against various bacterial strains.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, influencing signaling pathways critical for neuronal function.
  • Oxidative Stress Response : It can modulate oxidative stress pathways, enhancing cellular defense mechanisms.

Anticancer Activity

A study evaluated the cytotoxic effects of 2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride on various cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results indicated an IC50 value lower than that of standard chemotherapeutic agents, suggesting significant anticancer potential.

Cell LineIC50 (µM)Reference
A-43112.4
Jurkat15.6

Anticonvulsant Activity

In animal models, the compound demonstrated anticonvulsant properties comparable to established medications. The median effective dose (ED50) was determined to be approximately 18 mg/kg in the PTZ seizure model.

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Test Compound181709.2
Ethosuximide25--

Antimicrobial Activity

The compound also showed promising antimicrobial activity against several bacteria, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/ml for multiple strains.

Case Studies

  • Study on Anticancer Properties : A recent publication highlighted the efficacy of this compound in inhibiting cell proliferation in breast cancer models, indicating its potential as a therapeutic agent in oncology .
  • Anticonvulsant Evaluation : In a controlled study using the PTZ model, the compound was administered at varying doses to assess its protective effects against induced seizures, demonstrating significant efficacy .
  • Antimicrobial Screening : A series of tests conducted on bacterial strains revealed that 2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride effectively inhibited growth at low concentrations, showcasing its potential as a novel antimicrobial agent .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Preliminary studies indicate that 2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride may interact with specific enzymes or receptors involved in cancer progression. Research has shown that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiazole have been investigated for their ability to inhibit tumor growth across various cancer cell lines, including breast and prostate cancers .

2. Anticonvulsant Properties
The compound has also been analyzed for anticonvulsant activity. In a study involving thiazole-integrated pyrrolidinone analogues, certain derivatives demonstrated effective protection against seizures in animal models, suggesting that 2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride may share similar therapeutic potential .

3. Anti-inflammatory Effects
Given the structural similarities with other thiazole derivatives known for anti-inflammatory effects, ongoing research is investigating the potential of this compound to modulate inflammatory pathways. The thiazole moiety is recognized for its role in developing anti-inflammatory agents, which could be leveraged in the synthesis of new therapeutic candidates .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives based on 2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride:

  • Synthesis and Evaluation : Researchers synthesized various analogues through multistep processes, assessing their biological activities against different cancer cell lines. Notably, some derivatives displayed IC50 values lower than established anticancer drugs, indicating superior efficacy .
  • In Vitro Studies : In vitro assays demonstrated that compounds derived from this framework exhibited cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), NCI-H460 (lung cancer), and PC-3 (prostate cancer), confirming their potential as novel therapeutic agents .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzo[d]thiazole Derivatives

Compound Name Substituent at Position 2 Linkage Type Ring Size Molecular Weight (g/mol) Yield (%)
Target Compound Pyrrolidin-3-ylthio Thioether 5-membered Not reported Not reported
2-(Piperidin-4-yloxy)benzo[d]thiazole HCl Piperidin-4-yloxy Ether 6-membered ~296.8 (C₁₂H₁₅ClN₂OS) Not reported
5-Nitro-2-(2-(piperidin-3-yl)ethoxy)-BTA HCl Piperidin-3-yl ethoxy + nitro group Ether 6-membered ~378.8 (C₁₄H₁₈ClN₃O₃S) Not reported
2-(Aminomethyl)benzo[d]thiazole HCl Aminomethyl Direct bond N/A ~164.9 (C₈H₈ClN₂S) 74%

Key Observations:

  • Thioether vs.
  • Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) alters conformational flexibility and steric interactions. Smaller rings may favor tighter binding to compact biological targets.

Physicochemical and Electronic Properties

  • Hydrochloride Salts : All compounds in Table 1 are hydrochloride salts, ensuring comparable aqueous solubility. However, substituents like the nitro group in 5-Nitro-2-(2-(piperidin-3-yl)ethoxy)-BTA HCl introduce additional polarity, reducing logP values .
  • In contrast, ethers are weaker electron donors. Computational studies (e.g., DFT analysis as in ) could quantify these differences .

Q & A

Q. How can researchers optimize the synthesis of 2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting solvent systems, catalysts, and reaction temperatures based on analogous thiazole derivatives. For example, thiazole-thioether linkages (as in and ) are often formed via nucleophilic substitution or coupling reactions. A stepwise approach includes:

Thiol Activation : Use pyrrolidin-3-thiol with a leaving group (e.g., tosylate) under inert conditions.

Coupling : React with benzo[d]thiazole derivatives in polar aprotic solvents (e.g., DMF) with a base (K₂CO₃).

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
Monitor reaction progress via TLC and confirm purity by HPLC (≥98%, as in ).

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify the benzo[d]thiazole scaffold (aromatic protons at δ 7.2–8.5 ppm) and pyrrolidine ring (N–CH₂ at δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for thiazole-phthalimide analogs ().

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Prepare buffer solutions (pH 1–10) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours (see for buffer preparation).
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C to simulate short- and long-term storage .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, solvent interference). Mitigate via:

Dose-Response Curves : Compare IC₅₀ values across multiple assays (e.g., antifungal vs. antiviral).

Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity ( notes thiazoles’ sensitivity to solvent effects).

Orthogonal Assays : Validate activity using fluorescence-based and enzymatic assays .

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?

  • Methodological Answer :
  • Core Modifications : Substitute the pyrrolidine ring with other N-heterocycles (e.g., piperidine) to alter lipophilicity (logP) and bioavailability ().
  • Functional Group Additions : Introduce electron-withdrawing groups (e.g., Cl, F) to the benzo[d]thiazole moiety to improve target binding (see for analog design).
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like fungal CYP51 or viral proteases .

Q. What advanced chromatographic methods are recommended for separating enantiomers or diastereomers of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and isocratic elution with hexane/isopropanol (90:10) .
  • Supercritical Fluid Chromatography (SFC) : Employ CO₂/co-solvent systems for high-resolution separation of stereoisomers ( highlights similar methods for thiazole derivatives).

Q. How can researchers address low solubility in aqueous media during in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Synthesize phosphate or acetate salts of the free base to enhance hydrophilicity (as in for related hydrochlorides).
  • Nanoparticle Formulation : Use lipid-based nanoparticles (LNPs) or cyclodextrin complexes to improve bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.